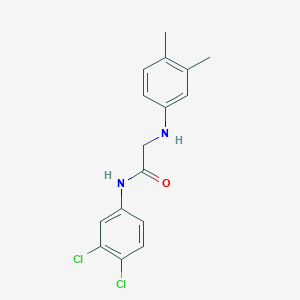N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide
CAS No.: 298215-75-5
Cat. No.: VC5043968
Molecular Formula: C16H16Cl2N2O
Molecular Weight: 323.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 298215-75-5 |
|---|---|
| Molecular Formula | C16H16Cl2N2O |
| Molecular Weight | 323.22 |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide |
| Standard InChI | InChI=1S/C16H16Cl2N2O/c1-10-3-4-12(7-11(10)2)19-9-16(21)20-13-5-6-14(17)15(18)8-13/h3-8,19H,9H2,1-2H3,(H,20,21) |
| Standard InChI Key | JKGRRSNXGDZXRY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₆H₁₆Cl₂N₂O, with a molecular weight of 323.22 g/mol . Its IUPAC name, N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide, reflects two aromatic rings: a 3,4-dichlorophenyl group attached to the acetamide’s nitrogen and a 3,4-dimethylanilino moiety linked via the acetamide’s carbonyl carbon .
Table 1: Key Molecular Descriptors
Structural Analogues and Derivatives
While the compound itself lacks extensive reported derivatives, structurally related acetamides, such as N-(3,4-dichlorophenyl)acetamide (CAS 2150-93-8), exhibit documented bioactivity. For example, indole-triazole acetamide hybrids with 3,4-dichlorophenyl groups demonstrate potent anticancer activity against Hep-G2 liver cancer cells . Similarly, quinazolinone-based acetamides show anticonvulsant potential in preclinical models . These analogues highlight the pharmacophoric significance of the dichlorophenyl-acetamide scaffold .
Physicochemical Properties
Spectroscopic Characteristics
No direct NMR or IR spectra are reported. Nonetheless, the presence of electron-withdrawing chlorine atoms and electron-donating methyl groups predicts distinct spectroscopic signatures:
-
¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.3 ppm), and acetamide NH (δ 8.0–8.5 ppm).
-
¹³C NMR: Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110–150 ppm), and methyl carbons (δ 20–25 ppm).
Synthesis and Manufacturing
Figure 1: Hypothetical Synthesis Scheme
-
3,4-Dichloroaniline + Chloroacetyl Chloride → N-(3,4-Dichlorophenyl)chloroacetamide
-
N-(3,4-Dichlorophenyl)chloroacetamide + 3,4-Dimethylaniline → Target Compound
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; seek medical attention if exposed |
| H312 | Harmful in contact with skin | Wear protective gloves/clothing |
| H332 | Harmful if inhaled | Use in well-ventilated areas |
Research Gaps and Future Perspectives
-
Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
-
Target Identification: Computational docking studies could predict interactions with cancer-related proteins (e.g., EGFR, tubulin) or neurological targets (e.g., GABA receptors).
-
Synthetic Optimization: Developing greener synthesis routes to improve yield and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume